1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride
Description
Properties
IUPAC Name |
1-(2-oxopropyl)pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-7(10)6-9-5-3-2-4-8(9)11;/h2-5H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZVCFGXSQUSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CC=CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The key synthetic approach involves:
- Starting Material: Pyridin-2-one or its derivatives.
- Alkylation Step: Introduction of the 2-oxopropyl group via alkylation reactions using appropriate reagents such as 2-bromoacetone or related electrophiles.
- Salt Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
This general approach is consistent with standard organic synthesis protocols for preparing substituted pyridinones and their salts.
Detailed Reaction Conditions and Catalysts
While specific literature on 1-(2-oxopropyl)-1,2-dihydropyridin-2-one hydrochloride is limited, related compounds in the 1,2-dihydropyridin-2-one family have been synthesized using palladium- and copper-catalyzed cross-coupling reactions. For example, a method described for similar 1,2-dihydropyridin-2-one compounds involves:
- Reacting a pyridone derivative with a boronic acid derivative.
- Using a palladium compound as a catalyst.
- Employing copper compounds and phosphorus ligands to facilitate the reaction.
- Using a base such as triethylamine to promote the reaction.
Although this method is for aryl-substituted derivatives, the principle of catalyzed coupling and base-mediated alkylation can be adapted for alkyl substitutions like 2-oxopropyl groups.
Specific Method from Patents
According to patent literature, the production of 1,2-dihydropyridin-2-one compounds involves:
- Reacting a compound represented by formula (I) with a boronic acid derivative (formula II) in the presence of:
- Palladium catalyst
- Copper compound (e.g., copper acetate)
- Phosphorus compound (ligand)
- Base (e.g., triethylamine)
The reaction is typically conducted under controlled temperature and inert atmosphere conditions to ensure high yield and purity. Post-reaction, the product can be isolated and crystallized, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.
Alternative Synthetic Routes
In related synthetic studies, epoxide intermediates have been used to introduce functional groups onto nitrogen-containing heterocycles. For example, epoxide ring-opening reactions with nucleophiles under acidic conditions (e.g., 36% HCl) have been employed to generate chlorohydrin intermediates, which can be further transformed into substituted pyridinones. Such methods offer stereochemical control and functional group tolerance. This approach may be adapted for the synthesis of 1-(2-oxopropyl)-1,2-dihydropyridin-2-one derivatives by tailoring the epoxide precursor and reaction conditions.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Alkylation | Pyridin-2-one + 2-bromoacetone or equivalent | Introduction of 2-oxopropyl group | Requires base, e.g., triethylamine |
| Catalysis (optional) | Pd catalyst, Cu compound, phosphorus ligand | Facilitate coupling reactions | Used in aryl-substituted analogs |
| Base | Triethylamine or similar | Neutralize acid, promote reaction | 1-5 moles per mole of starting compound |
| Salt formation | Treatment with HCl (aqueous or gas) | Formation of hydrochloride salt | Improves solubility and stability |
| Purification | Crystallization or chromatography | Isolation of pure compound | Colorless crystals reported |
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Structural Information
The compound features a dihydropyridine ring structure, which is significant for its biological activity. The presence of the oxopropyl group enhances its potential reactivity and interaction with biological targets.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that dihydropyridine derivatives exhibit antimicrobial properties. The specific compound may function as a lead compound for developing new antibiotics or antifungal agents due to its structural characteristics that allow for interaction with microbial enzymes or membranes.
Antioxidant Properties : Compounds similar to 1-(2-Oxopropyl)-1,2-dihydropyridin-2-one have shown potential as antioxidants. This property is crucial in preventing oxidative stress-related diseases, making it a candidate for further investigation in therapeutic applications.
Materials Science
Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve performance in various applications, including electronics and coatings.
Organic Synthesis
Building Block for Synthesis : As a versatile intermediate, this compound can serve as a building block in the synthesis of more complex organic molecules. Its reactivity can be exploited to create novel compounds with desired functionalities.
Case Study 1: Antimicrobial Screening
A study conducted on various dihydropyridine derivatives demonstrated the antimicrobial efficacy of compounds structurally similar to 1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of cell wall synthesis.
Case Study 2: Polymer Enhancement
In a recent application-focused study, researchers incorporated 1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride into polyvinyl chloride (PVC) formulations. The modified PVC exhibited improved thermal stability and reduced degradation rates under UV exposure compared to standard formulations without additives.
Mechanism of Action
The mechanism of action of 1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights two structurally related dihydropyridinone hydrochlorides. While these analogs share the core dihydropyridinone framework, their substituents and physicochemical properties vary significantly. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences:
Substituent Complexity: The 2-aminoethyl analog (CAS 1384428-69-6) is a simpler derivative with a linear aliphatic chain and two hydrochloride counterions . The 2-amino-2-phenylethyl analog (CAS 1803584-63-5) introduces a bulky aromatic group, likely enhancing lipophilicity and steric hindrance .
Molecular Weight and Formula :
- The dihydrochloride salt (CAS 1384428-69-6) has a lower molecular weight (211.09 vs. 250.73) due to the absence of a phenyl group .
Safety Data: Safety information for the 2-aminoethyl analog is accessible upon request, suggesting established handling protocols .
Research Implications:
- Reactivity: The oxo group in the target compound may confer distinct reactivity (e.g., susceptibility to nucleophilic attack) compared to amino-substituted analogs.
- Pharmacokinetics : Increased polarity from the ketone group could enhance aqueous solubility but reduce membrane permeability relative to phenyl-containing analogs.
Limitations and Further Research Needs
Experimental determination of its physicochemical properties (e.g., solubility, stability).
Comparative pharmacological profiling against amino-substituted analogs.
Synthesis optimization to explore its utility in drug discovery or catalysis.
Biological Activity
1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride is a compound belonging to the class of pyridinones, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.
Chemical Structure and Properties
1-(2-Oxopropyl)-1,2-dihydropyridin-2-one hydrochloride features a pyridinone ring with a 2-oxopropyl substituent. The presence of this substituent is significant as it influences the compound's reactivity and biological interactions.
The biological activity of 1-(2-oxopropyl)-1,2-dihydropyridin-2-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to 1-(2-oxopropyl)-1,2-dihydropyridin-2-one exhibit antimicrobial properties. For instance, studies have shown that pyridinone derivatives can inhibit the growth of various bacterial strains, suggesting potential use in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain pyridinone derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This suggests that 1-(2-oxopropyl)-1,2-dihydropyridin-2-one hydrochloride could be further explored as a lead compound in cancer therapy .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : Various derivatives of pyridinones have been tested for their ability to inhibit cell proliferation in cancer cell lines. For example, one study found that modifications to the pyridinone structure significantly enhanced cytotoxicity against breast cancer cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that specific substitutions on the pyridinone ring can lead to increased potency against targets such as AMPA receptors, which are implicated in neurological disorders .
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyridinone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus. The results indicated that increasing lipophilicity through alkyl substitutions improved membrane permeability and enhanced antibacterial efficacy.
Case Study 2: Anticancer Potential
In another study focused on anticancer properties, researchers synthesized various analogs of 1-(2-oxopropyl)-1,2-dihydropyridin-2-one and evaluated their effects on human cancer cell lines. The most potent derivative exhibited an IC50 value of 50 nM against lung cancer cells, suggesting strong potential for further development as an anticancer agent .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
